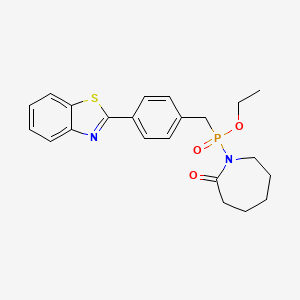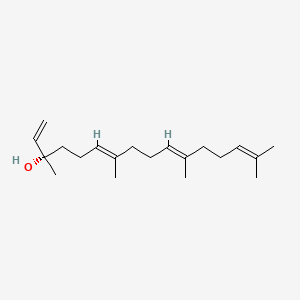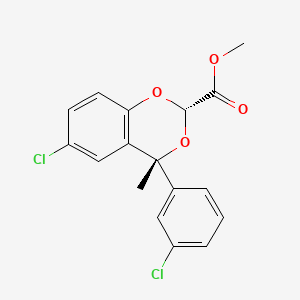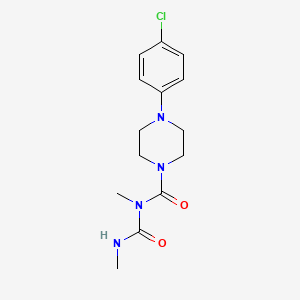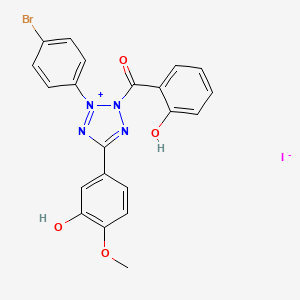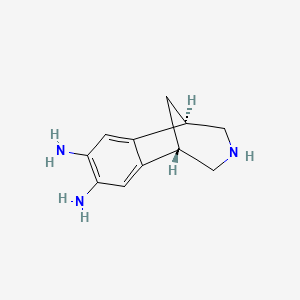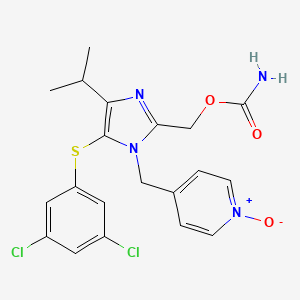
Capravirine metabolite C26/m2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Capravirine metabolite C26/m2 is a significant metabolite of capravirine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of human immunodeficiency virus (HIV) infections. Capravirine itself is metabolized extensively in the human body, and C26/m2 is one of the primary metabolites formed through oxygenation reactions. This metabolite plays a crucial role in understanding the pharmacokinetics and pharmacodynamics of capravirine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of capravirine metabolite C26/m2 involves multiple steps of oxygenation reactions. The primary synthetic route includes:
Initial Synthesis of Capravirine: Capravirine is synthesized through a series of chemical reactions involving the formation of a pyridine ring and subsequent modifications to introduce functional groups necessary for its activity as a reverse transcriptase inhibitor.
Oxygenation Reactions: Capravirine undergoes extensive oxygenation reactions mediated predominantly by the cytochrome P450 enzyme CYP3A4.
Industrial Production Methods
Industrial production of capravirine and its metabolites, including C26/m2, involves large-scale chemical synthesis followed by purification processes. The production process is optimized to ensure high yield and purity of the final product. Key steps include:
Bulk Synthesis: Large-scale chemical reactions are carried out in industrial reactors.
Purification: The crude product is purified using techniques such as high-performance liquid chromatography (HPLC) to isolate capravirine and its metabolites.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Capravirine metabolite C26/m2 undergoes several types of chemical reactions, primarily oxygenation reactions:
N-Oxidation: Introduction of an oxygen atom to the nitrogen atom in the molecule.
Sulfoxidation: Addition of an oxygen atom to a sulfur atom.
Sulfonation: Formation of a sulfone group by adding two oxygen atoms to a sulfur atom.
Hydroxylation: Addition of a hydroxyl group to the molecule.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Cytochrome P450 Enzymes: Particularly CYP3A4, which catalyzes the oxygenation reactions.
Oxygen Donors: Molecular oxygen (O₂) is often used as the oxygen source.
Reaction Conditions: Reactions are typically carried out under physiological conditions, such as in human liver microsomes.
Major Products Formed
The major products formed from these reactions include various oxygenated metabolites of capravirine, with C26/m2 being one of the primary metabolites. Other significant metabolites include mono-oxygenated, di-oxygenated, and tri-oxygenated products .
Applications De Recherche Scientifique
Capravirine metabolite C26/m2 has several scientific research applications:
Pharmacokinetic Studies: Understanding the metabolism and excretion of capravirine and its metabolites helps in optimizing dosing regimens for HIV treatment.
Drug Interaction Studies: Investigating how co-administration of other drugs affects the metabolism of capravirine, particularly with CYP3A4 inhibitors like ritonavir.
Toxicology Studies: Assessing the safety and potential toxic effects of capravirine and its metabolites.
Biological Research: Studying the biological activity of capravirine metabolites to understand their role in inhibiting HIV reverse transcriptase.
Mécanisme D'action
Capravirine metabolite C26/m2 exerts its effects through the following mechanisms:
Inhibition of Reverse Transcriptase: Capravirine and its metabolites inhibit the reverse transcriptase enzyme of HIV, preventing the virus from replicating its genetic material.
Molecular Targets: The primary target is the reverse transcriptase enzyme, where the metabolite binds to an allosteric site, causing conformational changes that inhibit enzyme activity.
Pathways Involved: The inhibition of reverse transcriptase disrupts the viral replication cycle, reducing the viral load in infected individuals.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nevirapine: Another non-nucleoside reverse transcriptase inhibitor with a similar mechanism of action.
Delavirdine: Shares the same target enzyme but differs in its chemical structure and pharmacokinetics.
Efavirenz: Known for its potent inhibition of reverse transcriptase but has different metabolic pathways.
Uniqueness of Capravirine Metabolite C26/m2
This compound is unique due to its specific oxygenation pattern and the involvement of CYP3A4 in its metabolism. This distinct metabolic profile influences its pharmacokinetics and interactions with other drugs, making it a valuable compound for studying drug metabolism and interactions .
Propriétés
Numéro CAS |
216316-66-4 |
|---|---|
Formule moléculaire |
C20H20Cl2N4O3S |
Poids moléculaire |
467.4 g/mol |
Nom IUPAC |
[5-(3,5-dichlorophenyl)sulfanyl-1-[(1-oxidopyridin-1-ium-4-yl)methyl]-4-propan-2-ylimidazol-2-yl]methyl carbamate |
InChI |
InChI=1S/C20H20Cl2N4O3S/c1-12(2)18-19(30-16-8-14(21)7-15(22)9-16)26(17(24-18)11-29-20(23)27)10-13-3-5-25(28)6-4-13/h3-9,12H,10-11H2,1-2H3,(H2,23,27) |
Clé InChI |
IMCQSSIDUSMRJG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(N(C(=N1)COC(=O)N)CC2=CC=[N+](C=C2)[O-])SC3=CC(=CC(=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![calcium;[(Z)-1-chlorobutylideneamino] N-methyl-N-phenylcarbamate;dichloride](/img/structure/B12753530.png)
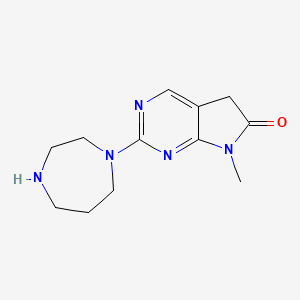
![[4-[[[2-(4-hydroxyanilino)-2-oxoacetyl]amino]sulfamoyl]phenyl] acetate](/img/structure/B12753548.png)
![2-hydroxypropane-1,2,3-tricarboxylic acid;(2R)-1-[2-[4-[4-(3-methoxypropylsulfonyl)phenyl]phenyl]ethyl]-2-methylpyrrolidine](/img/structure/B12753556.png)
